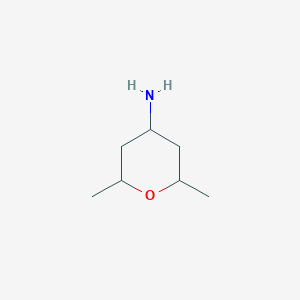

2,6-Dimethyloxan-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,6-Dimethyloxan-4-amine” is an organic compound with the molecular formula C7H15NO . It is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions that can be used in the synthesis of amines include S N 2 reactions of alkyl halides, ammonia, and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

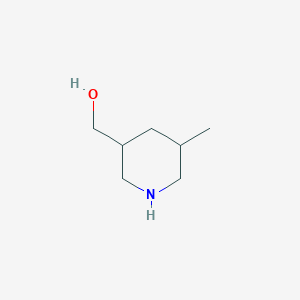

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclic structure with two methyl groups attached to the carbon atoms at the 2nd and 6th positions of the oxane ring. The 4th position of the ring is substituted with an amine group .

Chemical Reactions Analysis

Amines like “this compound” can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann or Curtius rearrangements . The exact reactions that “this compound” can undergo would depend on the specific conditions and reagents present.

Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is approximately 129.2 g/mol . More specific physical and chemical properties such as boiling point, solubility, and smell would require further experimental data.

Scientific Research Applications

Atmospheric Chemistry and Nucleation

Amines significantly enhance atmospheric nucleation processes more effectively than ammonia, playing a crucial role in the formation of sulfuric acid-water clusters. Studies reveal that amines assist in the growth of not only neutral but also ionic clusters along the sulfuric acid coordinate, indicating their potential impact on cloud formation and atmospheric chemistry (Kurtén et al., 2008).

Biomass-Based Alcohol Amination

The catalytic amination of biomass-based alcohols into amines represents a critical advancement in the chemical industry, highlighting the transition towards more sustainable processes. This method underscores the production of amines, which are key intermediates for various applications, through environmentally benign processes (Pera‐Titus & Shi, 2014).

Polymer Chemistry

Amines are integral to the synthesis of polymers, with their properties being exploited to create near-monodisperse tertiary amine methacrylate homopolymers and diblock copolymers. These materials exhibit unique solubility behaviors and are crucial for the development of various applications, from drug delivery systems to energy storage devices (Bütün et al., 2001).

Catalysis and Chemical Synthesis

Amines play a pivotal role in catalysis, particularly in the reduction of amides to amines, a fundamental chemical transformation with wide-ranging implications in pharmaceuticals, agrochemicals, and material sciences. This application underscores the versatility and importance of amines in facilitating critical chemical reactions (Zhou et al., 2009).

Environmental Chemistry

In environmental chemistry, amines have been studied for their potential in carbon dioxide capture technologies. Research into the synthesis of new tertiary amines with varying chemical structures demonstrates their effectiveness in enhancing CO2 capture performance, offering insights into the development of more efficient and sustainable environmental remediation technologies (Singto et al., 2016).

Mechanism of Action

are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . Amines are categorized into primary, secondary, and tertiary amines, depending on the number of carbon-containing groups that are attached to the nitrogen atom .

In biochemistry, amines are involved in a wide range of processes. They are integral parts of amino acids, which are the building blocks of proteins. Some amines, such as neurotransmitters, hormones, and vitamins, play crucial roles in maintaining bodily functions .

The pharmacokinetics of amines can vary greatly depending on their structure and the presence of other functional groups. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence the bioavailability of amines .

The action environment can also affect the activity of amines. Factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of amines .

Biochemical Analysis

Biochemical Properties

They can interact with enzymes, proteins, and other biomolecules, often forming hydrogen bonds or ionic interactions .

Cellular Effects

The specific cellular effects of 2,6-Dimethyloxan-4-amine are currently unknown. Amines can influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amines can exert their effects at the molecular level through several mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at lower doses and possible toxic or adverse effects at high doses .

Metabolic Pathways

Amines can participate in a variety of metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Many compounds are transported and distributed within cells and tissues via specific transporters or binding proteins .

Subcellular Localization

The localization of a compound within a cell can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .

properties

IUPAC Name |

2,6-dimethyloxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJTIAGNFALSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496794-81-1 |

Source

|

| Record name | 2,6-dimethyloxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2560612.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2560619.png)

![4-tert-butyl-N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2560625.png)

![2-methoxy-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2560626.png)

![methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2560627.png)